1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine
CAS No.:
Cat. No.: VC13524504
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol
* For research use only. Not for human or veterinary use.
![1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine -](/images/structure/VC13524504.png)
Specification
Molecular Formula | C13H19NO |
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Molecular Weight | 205.30 g/mol |
IUPAC Name | 1-[4-(cyclopropylmethoxy)-3-methylphenyl]ethanamine |
Standard InChI | InChI=1S/C13H19NO/c1-9-7-12(10(2)14)5-6-13(9)15-8-11-3-4-11/h5-7,10-11H,3-4,8,14H2,1-2H3 |
Standard InChI Key | RTSOASWEYUTVBZ-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C=CC(=C1)C(C)N)OCC2CC2 |
Introduction
Structural Characteristics and Nomenclature
The systematic name 1-[4-(Cyclopropylmethoxy)-3-methylphenyl]ethan-1-amine reflects its IUPAC nomenclature:
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Benzene core: A six-membered aromatic ring with two substituents:
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4-(Cyclopropylmethoxy): A cyclopropylmethyl ether (-O-CH2-C3H5) at position 4.
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3-Methyl: A methyl group (-CH3) at position 3.
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Ethanamine side chain: A two-carbon amine (-CH2-CH2-NH2) attached to position 1 of the benzene ring.
The molecular formula is C13H19NO2 (molecular weight: 221.30 g/mol). Key structural features include:
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Rigidity: The cyclopropane ring introduces steric hindrance and conformational constraints, potentially influencing receptor binding .
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Amine functionality: The primary amine enables salt formation (e.g., hydrochloride) for enhanced solubility .
Synthesis and Industrial Production
While no direct synthesis route for this compound is documented, analogous methodologies for phenyl ethers and substituted ethanamines suggest a multi-step approach:
Key Synthetic Steps
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Formation of the Benzene Core:
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Start with 3-methyl-4-hydroxyphenylethanol, where the hydroxyl group at position 4 serves as the nucleophilic site.
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Etherification: React with cyclopropylmethyl bromide under basic conditions (e.g., K2CO3 in DMF) to form the cyclopropylmethoxy group .
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Introduction of the Amine Group:
Optimization Challenges
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Yield Improvements: Catalytic methods (e.g., CuI for Ullmann-type couplings) may enhance etherification efficiency .
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Purification: Column chromatography or crystallization from heptane/ethyl acetate mixtures isolates the final product .
Physicochemical Properties
Predicted and analog-derived properties include:
The compound’s low aqueous solubility (≈0.1 mg/mL) necessitates salt formation (e.g., HCl) for pharmaceutical formulations .
Industrial and Research Applications
Pharmaceutical Intermediate
The compound’s amine and ether groups make it a candidate for synthesizing:
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Antidepressants: Via reuptake inhibition (e.g., SSRIs).
Chemical Probes
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Receptor Mapping: Radiolabeled versions could elucidate serotonin receptor distributions.
Regulatory and Patent Landscape
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